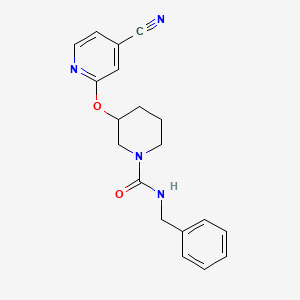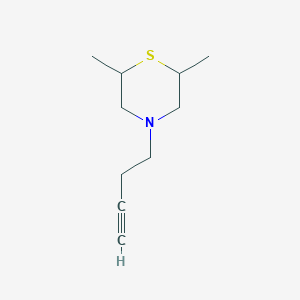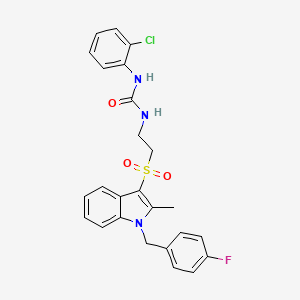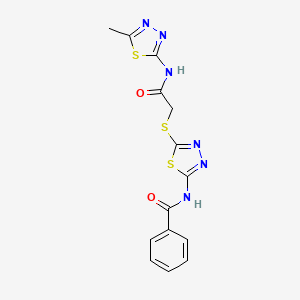![molecular formula C23H23N5O2S B2593466 N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1216805-15-0](/img/structure/B2593466.png)
N-(3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-1-methyl-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and indazole) and heterocycles (oxadiazole) could contribute to the compound’s stability and may affect its reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the oxadiazole could potentially undergo reactions at the nitrogen atoms, and the methoxy groups could be susceptible to reactions that involve breaking the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as the compound’s size, shape, functional groups, and atomic composition could affect properties like its boiling point, melting point, solubility, and stability .科学的研究の応用
Antidiabetic Screening
A study focused on synthesizing novel dihydropyrimidine derivatives to evaluate their in vitro antidiabetic activity using the α-amylase inhibition assay. This research demonstrates the potential application of structurally related compounds in the development of antidiabetic agents (Lalpara et al., 2021).
Antimicrobial Activities
Another area of application is the synthesis and evaluation of antimicrobial activities, where novel 1,2,4-triazole derivatives were synthesized and tested for their efficacy against various microorganisms. This indicates the compound's utility in creating new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activities
Research into the synthesis and biological evaluation of a series of 1,2,4-oxadiazole derivatives as potential antimicrobial agents revealed that most synthesized compounds exhibited moderate to good activities against tested bacterial and fungal strains. This highlights the compound's relevance in exploring new therapeutic options for cancer treatment (Jadhav et al., 2017).
SIRT2 Inhibition in Hepatocellular Cancer Cells
A novel series of indazole tethered oxadiazoles (OTDs) derivatives were synthesized, characterized, and screened for their anti-proliferative activity against hepatocellular carcinoma (HCC) cells. One specific compound was found to inhibit the catalytical activity of SIRT2, indicating its potential in liver cancer models (Dukanya et al., 2020).
Nematocidal Activity
Research also extends to the nematocidal activity of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, demonstrating good activity against Bursaphelenchus xylophilus. This indicates the compound's potential in agricultural applications to control nematode infestations (Liu et al., 2022).
将来の方向性
作用機序
Target of action
Compounds with similar structures often target proteins or enzymes in the body. For example, indole derivatives, which share some structural similarities with your compounds, have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction between a compound and its target often involves the formation of a complex, which can inhibit or enhance the function of the target. This can lead to changes in cellular processes .
Biochemical pathways
The affected pathways depend on the specific targets of the compound. Indole derivatives, for instance, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
N-(4-butylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-2-3-7-17-10-12-18(13-11-17)25-20(29)16-28-23(30)27-15-14-24-22(21(27)26-28)31-19-8-5-4-6-9-19/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAUOQFDZTXERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2593383.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593386.png)

![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)





![2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2593399.png)
![ethyl 4-[(Z)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2593401.png)

![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)